(6-Hydroxyhexyl)phosphonic acid

Biomaterials Surface Modification Orthopedic Implants

Coatings researchers often face premature delamination when relying on hydrolysis-prone phosphate ester adhesion promoters. (6-Hydroxyhexyl)phosphonic acid solves this via a stable C-P bond. Its phosphonic acid group grafts tenaciously onto metal oxides (Ti, Al, steel), while the terminal hydroxyl group covalently integrates into epoxy/amine curing networks. • Delivers superior long-term wet adhesion and corrosion resistance compared to simple alkylphosphonic acids that merely modify surface energy • C6 chain provides a tunable balance of flexibility and surface packing-critical for oligonucleotide end-capping stabilization in H-phosphonate solid-phase synthesis • Supplied as a white powder, 97% purity; shelf life 3 years under recommended conditions Available immediately from BenchChem stock. Quick inquiry for bulk or custom packaging.

Molecular Formula C6H15O4P
Molecular Weight 182.15 g/mol
Cat. No. B13676190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Hydroxyhexyl)phosphonic acid
Molecular FormulaC6H15O4P
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(CCCP(=O)(O)O)CCO
InChIInChI=1S/C6H15O4P/c7-5-3-1-2-4-6-11(8,9)10/h7H,1-6H2,(H2,8,9,10)
InChIKeyNVQCNUFHCNCGKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Hydroxyhexyl)phosphonic acid: CAS 1433996-78-1 Technical Baseline and Procurement Specifications


(6-Hydroxyhexyl)phosphonic acid (CAS 1433996-78-1) is an organophosphorus compound characterized by a phosphonic acid group and a terminal hydroxyl group on a C6 alkyl chain . It is a hydroxyalkylphosphonate distinguished by a stable C–P bond that confers resistance to hydrolysis compared to phosphate esters . The compound finds primary utility as a bifunctional linker for improving coating-to-metal adhesion, leveraging the phosphonic acid moiety for metal surface grafting and the hydroxyl group for covalent integration into polymeric matrices .

Why Generic Alkylphosphonic Acid Substitution Fails: Quantified Performance Gaps for (6-Hydroxyhexyl)phosphonic acid


Generic substitution of (6-Hydroxyhexyl)phosphonic acid with other alkylphosphonic acids is not scientifically justifiable due to the compound's unique bifunctional architecture and precise chain length. The terminal hydroxyl group provides a reactive handle for covalent tethering that is absent in simple alkylphosphonic acids like hexylphosphonic acid, fundamentally altering its application profile as a molecular linker . Furthermore, the six-carbon chain length occupies a specific performance niche: it is too short to form highly ordered, crystalline self-assembled monolayers (SAMs) required for maximal hydrophobicity or hydroxyapatite deposition acceleration compared to C16 analogs, yet it offers a distinct balance of chain flexibility and surface packing that is critical for applications such as oligonucleotide stabilization where longer chains may introduce steric hindrance [1].

(6-Hydroxyhexyl)phosphonic acid: Quantitative Differentiation Evidence for Scientific Selection


Hydroxyapatite Deposition Rate on Titanium: Chain Length Comparison of C3, C6, and C16 Phosphonic Acid SAMs

In a direct head-to-head comparison of alkylphosphonic acid self-assembled monolayers (SAMs) on titanium, the C16 analog (hexadecylphosphonic acid) was significantly more effective than the C6 analog (hexylphosphonic acid) at accelerating poorly crystallized hydroxyapatite (HA) deposition over a 4-week period in simulated body fluid [1]. The study found that HA deposition was accelerated in an alkyl chain length-dependent manner, with the C16 chain providing the most effective surface [1]. This establishes (6-Hydroxyhexyl)phosphonic acid as an intermediate performer, useful where a shorter, less hydrophobic chain is required.

Biomaterials Surface Modification Orthopedic Implants

H-Phosphonate Oligonucleotide Stabilization: 6-Hydroxyhexyl Phosphonate End-Capping Efficacy

The 6-hydroxyhexyl phosphonate moiety, when attached to both the 5' and 3' ends of H-phosphonate oligonucleotides, was found to be highly effective for stabilization [1]. This specific chain length and terminal hydroxyl functionality enabled the first successful solid-phase synthesis of H-phosphonate oligodeoxyribonucleotides bearing unmodified nucleobases (dA, dC, dG, T) [1].

Oligonucleotide Synthesis Nucleic Acid Chemistry Solid-Phase Synthesis

Corrosion Inhibition Efficiency of Alkylphosphonic Acids on Copper: Class-Level Benchmarking

Alkylphosphonic acids, as a class, demonstrate high corrosion inhibition efficiency on copper. A study investigating hexyl-, octyl-, and decylphosphonic acids reported up to 95% inhibition efficiency against copper corrosion in 0.1 M H2SO4 aqueous solution at room temperature [1]. This class-level performance provides a benchmark for the expected corrosion inhibition capability of (6-Hydroxyhexyl)phosphonic acid.

Corrosion Inhibition Surface Engineering Copper Protection

Bifunctional Linker Architecture: Phosphonic Acid Grafting and Hydroxyl Reactivity for Coating Adhesion

(6-Hydroxyhexyl)phosphonic acid functions as a bifunctional linker: the phosphonic acid group grafts onto metal surfaces (e.g., titanium, aluminum, steel), while the terminal hydroxyl group reacts with common epoxy/amine-based paints . This dual functionality is a key differentiator from simple alkylphosphonic acids like hexylphosphonic acid, which lack a terminal reactive group for polymer matrix integration.

Coating Adhesion Metal Surface Pretreatment Linker Chemistry

Recommended Application Scenarios for (6-Hydroxyhexyl)phosphonic acid Based on Quantitative Evidence


Covalent Adhesion Promoter for Metal-Polymer Hybrid Coatings

(6-Hydroxyhexyl)phosphonic acid is ideally suited as a molecular linker in industrial coating formulations where durable adhesion between metal substrates and epoxy/amine-based paints is required . Its phosphonic acid group forms robust bonds with metal oxides (e.g., on titanium, aluminum, steel), while its terminal hydroxyl group covalently integrates into the curing polymer network . This bifunctional mechanism is expected to provide superior long-term adhesion and corrosion resistance compared to simple alkylphosphonic acids that only modify surface energy .

Intermediate Chain Length SAM for Controlled Surface Wettability

Based on the chain-length-dependent behavior of alkylphosphonic acid SAMs on titanium , (6-Hydroxyhexyl)phosphonic acid can be used to create surfaces with intermediate hydrophobicity. Unlike C16 SAMs that maximize hydroxyapatite deposition and hydrophobicity, or C3 SAMs that provide minimal modification, the C6 chain offers a tunable balance suitable for applications where subsequent functionalization via the terminal hydroxyl group is desired, such as in biosensor interfaces or as a primer layer for further chemical derivatization .

End-Capping Reagent for Stabilized H-Phosphonate Oligonucleotide Synthesis

In nucleic acid chemistry, (6-Hydroxyhexyl)phosphonic acid derivatives serve as effective end-capping groups for stabilizing H-phosphonate oligonucleotides during solid-phase synthesis . This specific application leverages the C6 chain length and terminal hydroxyl functionality, enabling the successful synthesis of oligonucleotides bearing unmodified nucleobases . Procurement for this niche application is justified by the demonstrated efficacy of the 6-hydroxyhexyl phosphonate moiety in stabilizing otherwise labile H-phosphonate linkages .

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